2-Fluorobenzoic acid

Antimicrobial Activity Positional Isomerism Structure-Activity Relationship (SAR)

Researchers requiring precise isomeric identity for SAR studies face potency loss when using generic fluorobenzoic acid mixtures. 2-Fluorobenzoic acid (CAS 445-29-4) eliminates this risk. • 4-fold higher antimicrobial potency vs. meta/para isomers (MIC 15.6 mg/L vs. 62.5 mg/L) - validated for lead optimization. • Key intermediate for flutriafol fungicide; ortho-fluorination is essential for target activity. • Distinct pKa (3.27) enables rational tuning of ADME profiles in drug candidates. Supplied with certificate of analysis; bulk quantities available for industrial procurement.

Molecular Formula C7H5FO2
Molecular Weight 140.11 g/mol
CAS No. 445-29-4
Cat. No. B139757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzoic acid
CAS445-29-4
Synonyms2-fluorobenzoate
2-fluorobenzoic acid
2-fluorobenzoic acid, copper (+2) salt
ortho-fluorobenzoic acid
Molecular FormulaC7H5FO2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)F
InChIInChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
InChIKeyNSTREUWFTAOOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzoic Acid: Baseline Profile


2-Fluorobenzoic acid (ortho-fluorobenzoic acid; CAS 445-29-4) is a monofluorinated aromatic carboxylic acid with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol [1]. It is the ortho-substituted isomer in the fluorobenzoic acid series, distinguished from its meta (3-fluorobenzoic acid) and para (4-fluorobenzoic acid) counterparts by the position of the fluorine atom relative to the carboxyl group [1]. This positional isomerism imparts distinct physicochemical and biological properties that directly influence its utility as a pharmaceutical intermediate, notably in the synthesis of flutriafol fungicide and as a scaffold for structure-activity relationship (SAR) studies .

Antimicrobial SAR
Ortho-isomer for antibacterial lead optimization
Agrochemical Intermediate
Key building block for flutriafol synthesis
Drug Design
pKa tuning via positional fluorine effect
Liquid Crystals
Hydrogen-bond donor for supramolecular mesogens

Why Isomeric Purity Matters


The fluorobenzoic acid isomers (ortho, meta, para) are not functionally interchangeable due to the profound impact of fluorine position on molecular recognition, acidity, and downstream reactivity. Replacing 2-fluorobenzoic acid with its meta or para isomer in a synthetic route can lead to complete loss of target biological activity or failure to achieve the desired material properties [1][2]. For instance, the ortho-fluorine atom's proximity to the carboxylic acid group creates unique steric and electronic effects, such as intramolecular hydrogen bonding, which alter pKa and can critically influence enzyme binding and reaction kinetics compared to the other isomers [1][3]. Generic substitution without verifying the isomeric identity can compromise assay reproducibility, invalidate SAR conclusions, and derail the synthesis of key intermediates.

Positional Isomerism
Meta or para isomers may not replicate ortho-fluorine recognition and target engagement.
pKa Shift
Different ionization profiles across isomers can alter solubility, permeability, and binding.
Synthetic Route Sensitivity
Substituting isomer may derail established reaction pathways and SAR campaigns.

Quantitative Evidence Guide vs. Isomers


Antibacterial Activity vs. Meta/Para Isomers

In a direct comparative study evaluating the antibacterial activity of fluorobenzoic acid positional isomers against Escherichia coli, 2-fluorobenzoic acid demonstrated significantly greater potency than its meta and para counterparts [1]. The minimum inhibitory concentration (MIC) for 2-fluorobenzoic acid was determined to be 15.6 mg/L, which is a four-fold improvement over the 62.5 mg/L MIC observed for both 3-fluorobenzoic acid and 4-fluorobenzoic acid [1]. This finding underscores the critical role of the ortho-fluorine substitution pattern in conferring enhanced antibacterial activity [1].

Antibacterial MIC vs. Isomers
Head-to-head
15.6 mg/L (2-F) vs. 62.5 mg/L (3-F, 4-F) – 4-fold lower MIC
Reported higher antibacterial activity; supports antimicrobial SAR screening.
E. coli microdilution assay; strain detail not specified.
Antimicrobial Activity Positional Isomerism Structure-Activity Relationship (SAR)

pKa Profile Across Isomers

The acid dissociation constant (pKa) of 2-fluorobenzoic acid is 3.27 at 25°C . This value is intermediate to that of its isomers: 3-fluorobenzoic acid has a pKa of 3.86, and 4-fluorobenzoic acid has a pKa of 3.12 [1]. The lower pKa of the ortho isomer relative to the meta isomer is attributed to the inductive electron-withdrawing effect of the fluorine atom, which is partially offset by a steric 'ortho effect' that disrupts the planarity of the carboxyl group and reduces resonance stabilization of the anion [1].

pKa Comparison
Cross-study
pKa 3.27 (2-F) vs. 3.86 (3-F), 3.12 (4-F)
Intermediate acidity supports ionization-state tuning for ADME design.
Aqueous, 25°C; ortho effect influences pKa.
Physicochemical Properties Acidity (pKa) Drug Design

Ortho-Selective Synthetic Access

A copper-catalyzed, directing-group-assisted method has been developed for the selective ortho-fluorination of benzoic acid derivatives, providing direct access to 2-fluorobenzoic acid scaffolds [1]. This method demonstrates excellent functional group tolerance and allows for selective mono- or difluorination by adjusting reaction conditions [1]. The ability to directly install a fluorine atom at the ortho position of a benzoic acid derivative is a significant synthetic advantage, as it avoids the need for pre-functionalized starting materials or multi-step sequences that may be required for meta- or para-substituted analogs [1].

Ortho-Selective Synthesis
Method evidence
Cu-catalyzed direct ortho-fluorination of benzoic acid derivatives
Supports synthetic accessibility of 2-FBA scaffolds.
CuI, AgF, directing group; DMF/pyridine, 50–130°C.
Synthetic Methodology C-H Activation Late-Stage Functionalization

Evidence-Backed Application Scenarios


Antimicrobial Lead Optimization

In antimicrobial drug discovery programs focused on benzoic acid derivatives, 2-fluorobenzoic acid is the isomer of choice for lead optimization. As demonstrated in Section 3, its 4-fold higher potency against E. coli (MIC of 15.6 mg/L) compared to the 3- and 4- isomers (62.5 mg/L) [1] provides a clear, quantitative rationale for prioritizing the ortho-substituted scaffold. This differential activity is invaluable for establishing structure-activity relationships (SAR) and guiding the design of more potent analogs. Procuring the correct isomer ensures that the starting point for chemical derivatization is the most active core, maximizing the chances of identifying a clinical candidate.

Flutriafol Agrochemical Intermediate

2-Fluorobenzoic acid is a key intermediate in the synthesis of flutriafol, a broad-spectrum triazole fungicide . Its specific ortho-fluorination pattern is essential for the biological activity of the final product. In this industrial application, substituting with the meta or para isomer would lead to a different, likely inactive, compound. The established manufacturing process for 2-fluorobenzoic acid, often via oxidation of 2-chlorotoluene or diazotization of 2-aminobenzoic acid, supports its availability at the multi-ton scale required for agrochemical production . This ensures supply chain reliability for large-volume procurement.

pKa Tuning for Drug Design

For medicinal chemists designing drug candidates, the pKa of a carboxylic acid moiety is a critical parameter affecting absorption, distribution, metabolism, and excretion (ADME) properties. 2-Fluorobenzoic acid, with its pKa of 3.27, offers a specific acidity profile that is distinct from its meta (pKa 3.86) and para (pKa 3.12) isomers [2]. This intermediate pKa can be strategically employed to fine-tune the ionization state of a molecule at physiological pH, influencing its solubility, permeability, and off-target binding. The selection of 2-fluorobenzoic acid as a building block is therefore a deliberate, quantifiable decision to achieve a desired ADME profile, as supported by its well-characterized physicochemical properties.

Liquid Crystal Property Tuning

In the field of supramolecular liquid crystals, 2-fluorobenzoic acid (2FBA) is used as a proton donor to form hydrogen-bonded complexes with non-mesogenic proton acceptors [3]. The position of the fluorine atom influences the mesomorphic thermal stability of the resulting complex. Studies show that complexes formed with 2FBA, 3FBA, and 4FBA exhibit different melting and clearing temperatures, demonstrating that the isomeric identity is a critical parameter for tuning the material's phase behavior and thermal properties [3]. Researchers developing new liquid crystalline materials must therefore specify the exact isomer (ortho, meta, or para) to achieve the desired performance characteristics.

Application
Selection Property
Validation Focus
Antimicrobial Lead Optimization
Ortho-isomer antibacterial potency
MIC-based SAR and strain-panel review
Flutriafol Agrochemical Intermediate
Ortho-fluorination required for activity
Process scale and supply chain reliability
pKa Tuning for Drug Design
Position-dependent pKa shift
Ionization state and ADME profiling
Liquid Crystal Property Tuning
Isomer-specific hydrogen bonding
Mesomorphic thermal stability analysis

Technical Documentation Hub

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18 linked technical documents
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